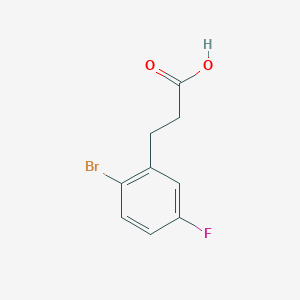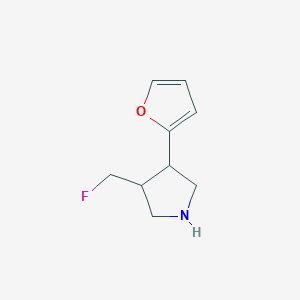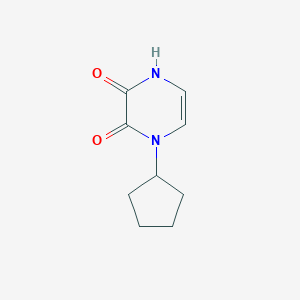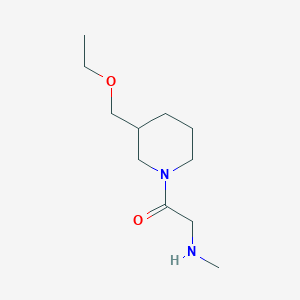
3-(2-Brom-5-fluorphenyl)propansäure
Übersicht
Beschreibung
3-(2-Bromo-5-fluorophenyl)propanoic acid, also known as 2-bromo-5-fluorobenzoic acid, is an organic compound used in scientific research. It is a white crystalline solid with a molecular weight of 247.01 g/mol, and it is soluble in water, ethanol, and methanol. This compound has a wide range of applications in scientific research, including synthesis methods, biochemical and physiological effects, and lab experiments.
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Bausteine
3-(2-Brom-5-fluorphenyl)propansäure: ist ein wertvoller Baustein in der organischen Synthese. Sie kann verwendet werden, um eine Brom-Fluorphenylgruppe in eine Verbindung einzuführen, was zur Herstellung von Molekülen mit spezifischen elektronischen und sterischen Eigenschaften vorteilhaft ist. Diese Verbindung kann als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen dienen, die in Pharmazeutika und Agrochemikalien weit verbreitet sind .
Medizinische Chemie
In der medizinischen Chemie findet sich das Strukturmotiv dieser Verbindung in Molekülen wieder, die mit biologischen Zielstrukturen interagieren. Die Einarbeitung in arzneimittelähnliche Moleküle kann die Bindungsaffinität und Selektivität gegenüber bestimmten Enzymen oder Rezeptoren verbessern. Dies ist besonders nützlich bei der Entwicklung neuartiger Therapeutika .
Materialwissenschaften
Die Brom- und Fluorsubstituenten am Phenylring der This compound können die Materialeigenschaften von Polymeren beeinflussen, wenn sie als Monomer verwendet werden. Sie kann den resultierenden Polymeren Flammschutzmittel und chemische Beständigkeit verleihen, wodurch sie für spezielle Anwendungen geeignet sind .
Katalyse
Diese Verbindung kann als Ligand für Übergangsmetallkatalysatoren dienen. Das Vorhandensein von Halogenen kann die elektronischen Eigenschaften des Metallzentrums modulieren, wodurch die Aktivität und Selektivität des Katalysators in verschiedenen chemischen Reaktionen beeinflusst wird, einschließlich Kreuzkupplungsreaktionen .
Agrochemische Forschung
In der agrochemischen Forschung werden halogenierte Phenylpropansäuren auf ihr Potenzial als Herbizide oder Fungizide untersucht. Die spezifische Struktur der This compound könnte auf ihre Aktivität gegen Pflanzenpathogene oder Unkräuter untersucht werden .
Umweltstudien
Das Umweltverhalten halogenierter Verbindungen ist von großem Interesse. This compound kann als Modellverbindung verwendet werden, um Abbauwege und die Auswirkungen solcher Stoffe auf Ökosysteme zu untersuchen .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard für chromatographische Methoden verwendet werden. Sie hilft bei der Entwicklung analytischer Techniken zum Nachweis ähnlicher halogenierter Verbindungen in verschiedenen Matrizen .
Chemieunterricht
Schließlich kann diese Verbindung im Chemieunterricht verwendet werden, um verschiedene organisch-chemische Reaktionen und Prinzipien zu demonstrieren, wie z. B. nukleophile Substitution und die Auswirkungen von Halogensubstituenten auf Reaktivität und Acidität .
Wirkmechanismus
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 3-(2-Bromo-5-fluorophenyl)propanoic acid may also interact with various biological targets, leading to diverse biological activities.
Biochemical Pathways
The biochemical pathways affected by 3-(2-Bromo-5-fluorophenyl)propanoic acid are not yet knownIt’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(2-Bromo-5-fluorophenyl)propanoic acid may also affect a wide range of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Bromo-5-fluorophenyl)propanoic acid are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the diverse biological activities of similar compounds, it’s plausible that 3-(2-bromo-5-fluorophenyl)propanoic acid may have a broad spectrum of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets . .
Biochemische Analyse
Biochemical Properties
It is known that halogenated compounds can interact with various enzymes and proteins, potentially influencing biochemical reactions . The specific nature of these interactions would depend on the structure of the compound and the biochemical context in which it is present.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
Eigenschaften
IUPAC Name |
3-(2-bromo-5-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKSPBGBNLIACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656122 | |
| Record name | 3-(2-Bromo-5-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003048-71-2 | |
| Record name | 3-(2-Bromo-5-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone](/img/structure/B1532038.png)
![tert-Butyl 7-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532039.png)

![2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1532042.png)



![5-(2-aminoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1532052.png)
![2,4,6-Tribromobenzo[d]thiazole](/img/structure/B1532053.png)
![tert-Butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532057.png)


![1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1532060.png)
![1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B1532063.png)
